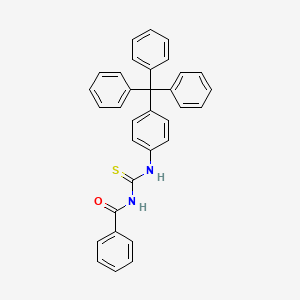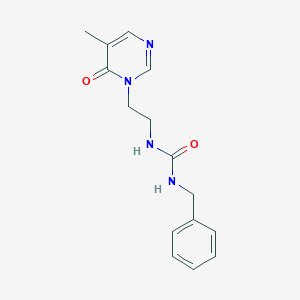
1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves the reaction of benzyl isocyanate with 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine to form the desired product.
Starting Materials
Benzyl isocyanate, 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine
Reaction
Step 1: Add 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine to a flask containing a stir bar and stir the solution at room temperature., Step 2: Slowly add benzyl isocyanate to the flask while stirring the solution., Step 3: Heat the reaction mixture to 60°C and stir for 24 hours., Step 4: Allow the reaction mixture to cool to room temperature and then filter the solid product., Step 5: Wash the solid product with cold water and dry it under vacuum to obtain the final product, 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea.
Wirkmechanismus
The mechanism of action of 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is not yet fully understood. However, studies have shown that it may work by inhibiting certain enzymes and pathways involved in cell growth and division, leading to the suppression of cancer cell growth.
Biochemische Und Physiologische Effekte
Studies have shown that 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain pests and weeds, and reduce inflammation. However, further research is needed to fully understand its effects and potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is its potential as a selective anticancer agent. It has been found to exhibit cytotoxicity against cancer cells while sparing normal cells. However, one of the limitations is its low solubility, which can make it difficult to use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. One possible direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Another direction is to explore its potential as a natural herbicide or insecticide, which could have applications in agriculture. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a chemical compound that has shown potential in various fields, including medicine and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been studied for its potential applications in various fields. One of the most notable applications is in the field of medicine, where it has been found to exhibit potential anticancer activity. Researchers have also studied its potential use as an insecticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.
Eigenschaften
IUPAC Name |
1-benzyl-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12-9-16-11-19(14(12)20)8-7-17-15(21)18-10-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCODZGHRWGPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B2912108.png)
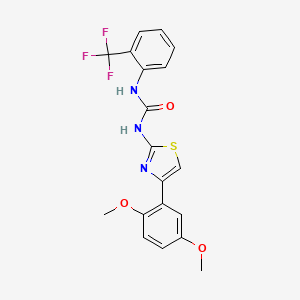
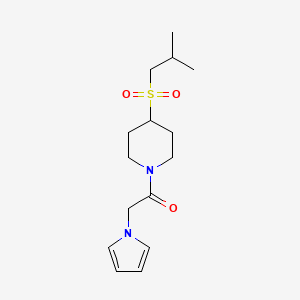
![N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912112.png)
![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)
![1-(3-Fluorophenyl)-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2912117.png)
![2-(4-Bromophenyl)spiro[oxirane3,2'-{1'-indanone}]](/img/structure/B2912118.png)
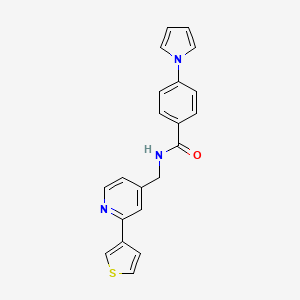
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)
![9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912123.png)
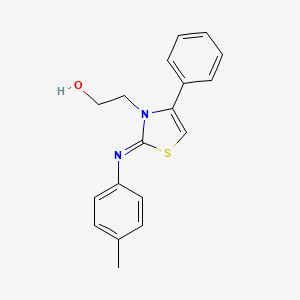
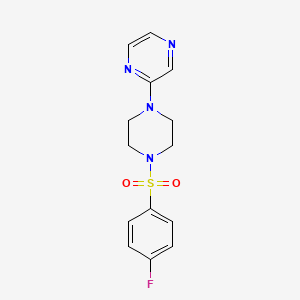
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)
